molecular formula C16H19NO4 B2404013 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid CAS No. 150543-52-5

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2404013
CAS No.: 150543-52-5
M. Wt: 289.331
InChI Key: AFZFJLKFGPVCET-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 5-[(benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid derives its systematic name from the von Baeyer spiro nomenclature system, which designates bicyclic structures sharing a single common atom (the spiro atom). According to IUPAC rules, the prefix "spiro" is followed by square brackets indicating the number of carbon atoms in each ring connected to the spiro atom, ordered by ascending size. In this case, the smaller ring (cyclopropane) contains two carbons, and the larger ring (piperidine) contains five carbons, resulting in the descriptor [2.5] .

The full IUPAC name breaks down as follows:

  • 5-azaspiro[2.5]octane : A spirocyclic scaffold with a nitrogen atom at position 5.
  • (Benzyloxy)carbonyl : A benzyl-protected carbamate group at the nitrogen.
  • 1-carboxylic acid : A carboxylic acid substituent at position 1 of the octane backbone.

Table 1: Key Molecular Identifiers

Property Value Source
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight 289.33 g/mol
CAS Registry Number 150543-52-5
SMILES Notation C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3

Historical Context of Spirocyclic Carboxylate Derivatives

Spirocyclic compounds gained prominence in the 1930s with the Bergmann-Zervas carbobenzyl (Cbz) method for peptide synthesis, which utilized benzyl chloroformate to protect amine groups. The introduction of the Cbz group revolutionized peptide chemistry by preventing racemization and enabling controlled synthesis. Over time, spirocyclic frameworks like 5-azaspiro[2.5]octane emerged as rigid, three-dimensional scaffolds in medicinal chemistry, offering improved binding specificity compared to planar aromatic systems.

The integration of carboxylate functionalities into spirocycles, as seen in this compound, arose from efforts to enhance solubility and bioactivity. For example, spirocyclic β-lactams and cephalosporins demonstrated potent antibiotic properties, underscoring the value of fused heterocyclic systems. The combination of a carbamate-protected amine and a carboxylic acid in This compound reflects a strategic balance between stability and reactivity, enabling its use as a synthetic intermediate.

Significance in Heterocyclic Chemistry

Spirocyclic compounds occupy a critical niche in heterocyclic chemistry due to their conformational rigidity and structural diversity. The 5-azaspiro[2.5]octane core in this compound exemplifies a hybrid architecture that merges the strain of a cyclopropane ring with the flexibility of a piperidine-like system. This unique geometry reduces entropic penalties during target binding, making it valuable for drug discovery.

Table 2: Synthetic Applications of Spirocyclic Carboxylates

Application Method Reference
Peptidomimetics Cbz-protected amine alkylation
Enzyme Inhibitors Ring-closing metathesis
Building Blocks Multicomponent reactions

The carboxylic acid moiety enables further functionalization via amidation or esterification, while the Cbz group permits selective deprotection under mild hydrogenolytic conditions. These features have spurred its use in synthesizing protease inhibitors and kinase-targeting agents, where spatial arrangement is critical for activity. Recent advances in diversity-oriented synthesis, such as iodocyclization and zwitterionic adduct formation, have further expanded access to related oxa- and aza-spirocycles.

Properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFJLKFGPVCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic or basic conditions. The phenylmethoxycarbonyl group can be introduced through a subsequent esterification reaction using phenylmethanol and a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenylmethoxycarbonyl derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid is C16H19NO4, with a molecular weight of 289.33 g/mol. Its structure features a spirocyclic framework that includes a nitrogen atom, enhancing its chemical reactivity and biological activity . The compound's IUPAC name reflects its complex arrangement, which includes a benzyloxycarbonyl group and a carboxylic acid functionality.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that spirocyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Potential Applications

The unique structure and biological activities of this compound open up several avenues for application:

Medicinal Chemistry

This compound can serve as a building block for synthesizing novel pharmaceuticals aimed at treating various diseases, particularly cancer and infections.

Organic Synthesis

Due to its reactive functional groups, it can be utilized in the synthesis of more complex organic molecules, facilitating the development of new materials or drugs.

Research and Development

Ongoing studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile. Case studies focusing on its efficacy against specific diseases are crucial for advancing its applications.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific molecular targets. The phenylmethoxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations: Cbz vs. Boc Protecting Groups

  • 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid CAS: 1363382-36-8 Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol Key Difference: The tert-butoxycarbonyl (Boc) group replaces the benzyloxycarbonyl (Cbz) group. Boc is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz is removed via hydrogenolysis. This makes the Boc variant preferable in synthetic routes requiring orthogonal protection strategies .

Spiro Ring Size Variations

  • 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS: 150543-37-6 Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Key Difference: The spiro[2.4]heptane ring (7-membered) instead of spiro[2.5]octane (8-membered).
  • (6R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid CAS: 194862-84-5 Molecular Formula: C₁₂H₁₉NO₄ Molecular Weight: 241.28 g/mol Key Difference: Combines a Boc group with a spiro[2.4]heptane core and stereochemical specificity (R-configuration). Such stereoisomers are critical for chiral drug synthesis .

Heteroatom Modifications

  • 5-Oxaspiro[2.5]octane-1-carboxylic acid CID: 64174573 Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Key Difference: Replaces the nitrogen in the azaspiro ring with oxygen.

Pharmaceutical Derivatives

  • Aderbasib (CAS 791828-58-5) Structure: Contains a 5-azaspiro[2.5]octane core modified with hydroxamic acid and phenylpiperazine groups. Application: Antineoplastic agent targeting ErbB sheddase (ADAM) enzymes.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid - C₁₅H₁₇NO₄ 275.30* Cbz protection, spiro[2.5]octane
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid 1363382-36-8 C₁₃H₂₁NO₄ 255.31 Boc protection
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid 150543-37-6 C₁₅H₁₇NO₄ 275.30 spiro[2.4]heptane core
5-Oxaspiro[2.5]octane-1-carboxylic acid - C₈H₁₂O₃ 156.18 Oxygen heteroatom

*Inferred from analogous compounds in .

Biological Activity

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid, with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol, is a complex organic compound notable for its unique spirocyclic structure. This compound is characterized by the presence of a nitrogen atom integrated into its framework, which enhances its chemical reactivity and potential biological activity.

Structural Characteristics

The compound features:

  • A benzyloxycarbonyl group , which contributes to its stability and solubility.
  • A carboxylic acid functional group , enhancing its reactivity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising attributes:

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation control. Its structural similarity to various neurotransmitters indicates potential interactions with neurological pathways, although further studies are required to elucidate these effects fully.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets, including receptors and enzymes. These studies aim to determine how this compound interacts at the molecular level, potentially revealing mechanisms of action relevant to its therapeutic effects .

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameMolecular FormulaUnique Features
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acidC13H21NO4Contains a tert-butoxycarbonyl group affecting solubility
1-(Benzyloxy)carbonyl-3-(tert-butoxycarbonyl)amino-piperidine-3-carboxylic acidC19H26N2O6Features a piperidine ring enhancing biological interactions
3-(1-(Benzyloxy)carbonyl)piperidin-4-yl)-2-(tert-butoxycarbonyl)amino-propanoic acidC15H17NO4Similar piperidine structure but differs in side chain composition

These compounds highlight the uniqueness of this compound through variations in functional groups and ring structures, influencing their biological activities and applications.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

  • Formation of the spirocyclic framework.
  • Introduction of the benzyloxycarbonyl group.
  • Functionalization at the carboxylic acid position.

These synthetic routes allow for the development of derivatives that may exhibit enhanced properties or biological activities.

Potential Applications

The compound has potential applications across various fields, including:

  • Pharmaceuticals : As a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound’s spirocyclic structure is typically synthesized via ring-closing strategies. For example, benzyl-protected intermediates (e.g., benzyl esters) are used to stabilize reactive groups during cyclization. Reaction optimization may involve temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like palladium for deprotection .
  • Data Consideration : Yields are highly dependent on solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants. Pilot studies using HPLC or LC-MS can track intermediate formation .

Q. How can researchers characterize the stereochemical purity of this spirocyclic compound?

  • Methodology : Advanced NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) are critical for confirming the spatial arrangement of the azaspiro ring and benzyloxycarbonyl group. X-ray crystallography may resolve ambiguities in chiral centers .
  • Data Analysis : Compare experimental 1H^{1}\text{H} NMR shifts with computational predictions (DFT-based tools like Gaussian) to validate stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 5-azaspiro derivatives?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target enzymes, such as proteases or kinases. Pharmacophore mapping may identify critical hydrogen-bonding motifs (e.g., carboxylic acid and carbonyl groups) .
  • Data Integration : Combine QSAR models with experimental IC50_{50} values from enzyme inhibition assays to refine predictions. Contradictions between computational and empirical data may arise from solvent effects or protein flexibility .

Q. How can researchers resolve contradictions in reactivity data during spiro ring formation?

  • Methodology : Use factorial design (e.g., 2k^k experiments) to isolate variables like pH, temperature, and catalyst loading. For example, a 23^3 design might reveal that acidic conditions favor ring closure but reduce benzyloxycarbonyl stability .
  • Case Study : Inconsistent yields reported for similar spiro compounds (e.g., tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate) highlight the need for real-time monitoring via in-situ IR spectroscopy .

Q. What role does the benzyloxycarbonyl group play in stabilizing intermediates during multi-step synthesis?

  • Methodology : The group acts as a transient protecting agent for amines, preventing undesired side reactions (e.g., nucleophilic attacks). Comparative studies using alternative protectants (e.g., Fmoc) reveal trade-offs between stability and deprotection efficiency .
  • Theoretical Framework : Link findings to the steric shielding effect and electronic withdrawal properties of the benzyloxycarbonyl group, as described in carbamate chemistry literature .

Theoretical and Methodological Considerations

  • Guiding Principle : Align synthetic and computational workflows with established frameworks, such as transition-state theory for reaction optimization or lock-and-key models for docking studies .
  • Contradiction Management : When empirical data conflict with simulations, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) .

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